![molecular formula C10H20N2 B6618833 9-methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-02-7](/img/structure/B6618833.png)
9-methyl-1,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure, where two piperidine rings are fused at the 1 and 9 positions. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with suitable alkylating agents, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
9-Methyl-1,9-diazaspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antiviral agent.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 9-methyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been shown to act as a competitive antagonist at the γ-aminobutyric acid type A (GABA_A) receptor, influencing neurotransmission and exhibiting potential anxiolytic effects . The compound’s spirocyclic structure allows it to fit into the binding sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,9-Diazaspiro[5.5]undecane: Lacks the methyl group at position 9, which may affect its binding affinity and biological activity.
3,9-Diazaspiro[5.5]undecane: Substitution at different positions can lead to variations in chemical reactivity and biological effects.
Uniqueness: 9-Methyl-1,9-diazaspiro[5.5]undecane stands out due to its specific substitution pattern, which enhances its stability and interaction with molecular targets. This makes it a valuable compound in drug development and material science .
Properties
IUPAC Name |
9-methyl-1,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-5-10(6-9-12)4-2-3-7-11-10/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTVWCGHORKNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCN2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
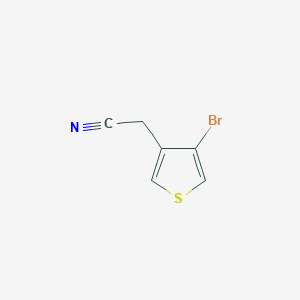
![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)
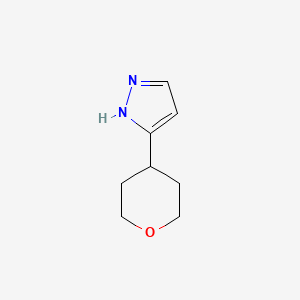
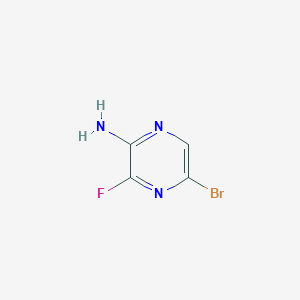
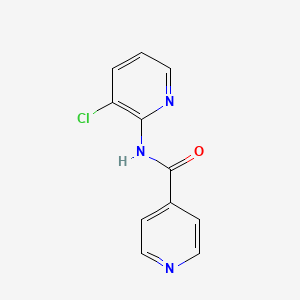

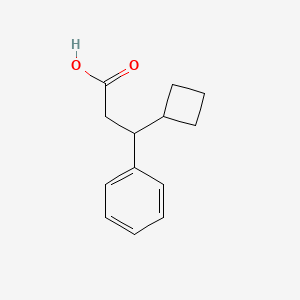
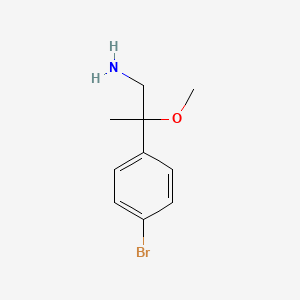
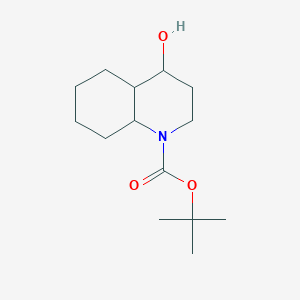
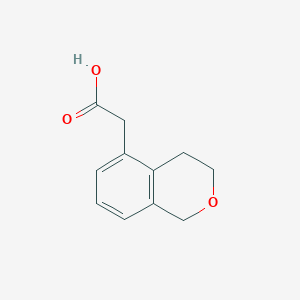
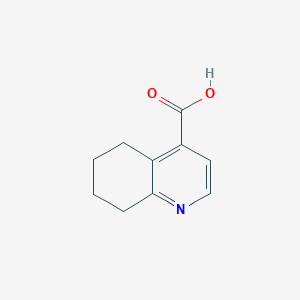
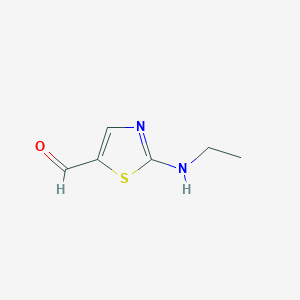
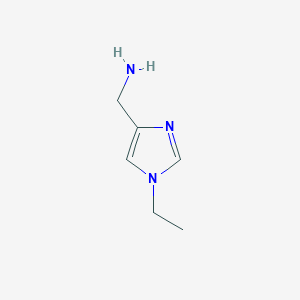
![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)
